molecular formula C8H7ClN2O2 B12097120 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one

7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one

Cat. No.: B12097120
M. Wt: 198.60 g/mol
InChI Key: IQSPWDROFJKYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one: is a heterocyclic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process leads to the formation of the oxazepine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace the chlorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazepines.

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring structure, which combines elements of both pyridine and oxazepine. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one

InChI

InChI=1S/C8H7ClN2O2/c9-6-2-1-5-7(11-6)8(12)10-3-4-13-5/h1-2H,3-4H2,(H,10,12)

InChI Key

IQSPWDROFJKYFY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=O)N1)N=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.